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molecular formula C10H12ClNO2 B1354360 tert-Butyl 4-chloropicolinate CAS No. 220000-86-2

tert-Butyl 4-chloropicolinate

Cat. No. B1354360
M. Wt: 213.66 g/mol
InChI Key: BSCMJQUASNXFIA-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

A solution of 4-chloro-pyridine-2-carbonyl chloride (150 g, 0.857 mol) in DCM (750 ml) was slowly added to a solution of 2-methyl-propan-2-ol (158.8 g, 2.14 mol) and DMAP (21 g, 0.171 mol) in DCM (750 mL) and pyridine (750 mL). The resultant mixture was stirred at 30° C. overnight. The reaction mixture was concentrated in vacuo and the residue was purified by chromatography to give 4-chloro-pyridine-2-carboxylic acid t-butyl ester (90 g, 49% yield) as a yellow solid. 1H NMR (CDCl3): δ 8.63 (d, J=8.0 Hz, 1H), 8.03 (s, 1H), 7.44 (d, J=8.0 Hz 1H), 1.63 (s, 9H); MS (ESI) m/z: 214 (M+H+).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
158.8 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
21 g
Type
catalyst
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8](Cl)=[O:9])[CH:3]=1.[CH3:11][C:12]([OH:15])([CH3:14])[CH3:13]>C(Cl)Cl.CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:12]([O:15][C:8]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][N:5]=1)=[O:9])([CH3:14])([CH3:13])[CH3:11]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)Cl
Name
Quantity
158.8 g
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
21 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=NC=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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